molecular formula C9H19NO B13636952 2-(2-Isopropoxyethyl)pyrrolidine

2-(2-Isopropoxyethyl)pyrrolidine

Cat. No.: B13636952
M. Wt: 157.25 g/mol
InChI Key: GUSXQYISYCLQQS-UHFFFAOYSA-N
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Description

2-(2-Isopropoxyethyl)pyrrolidine is a chemical compound featuring a pyrrolidine ring, a five-membered saturated nitrogen heterocycle that is a versatile scaffold in medicinal chemistry and drug discovery . The pyrrolidine ring enables the exploration of pharmacophore space due to sp 3 -hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring . The 2-isopropoxyethyl side chain appended to the pyrrolidine ring may influence the compound's physicochemical properties, such as lipophilicity and solubility, making it a valuable building block for the synthesis of novel bioactive molecules . Pyrrolidine and its derivatives are widely used by researchers to obtain compounds for the treatment of various human diseases and are found in numerous FDA-approved drugs . This compound is intended for research and development use only as a chemical intermediate or building block in organic synthesis and drug discovery projects. It is not for diagnostic or therapeutic use, nor for human consumption. Handling and Safety: Researchers should consult the safety data sheet (SDS) prior to use. While a specific hazard classification for this exact compound is not available, structurally similar compounds can be flammable liquids and cause skin and eye irritation .

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-(2-propan-2-yloxyethyl)pyrrolidine

InChI

InChI=1S/C9H19NO/c1-8(2)11-7-5-9-4-3-6-10-9/h8-10H,3-7H2,1-2H3

InChI Key

GUSXQYISYCLQQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCC1CCCN1

Origin of Product

United States

Preparation Methods

Alkylation of Pyrrolidine Derivatives

A common method involves alkylating pyrrolidine or its derivatives with 2-isopropoxyethyl halides or equivalents. This reaction typically proceeds under basic conditions to promote nucleophilic substitution on the alkylating agent.

Key parameters:

Parameter Typical Conditions
Base Potassium carbonate (K2CO3), sodium hydride (NaH)
Solvent Acetone, dimethylformamide (DMF), or ethanol
Temperature Ambient to reflux (25–80 °C)
Reaction time Several hours (3–12 h)
Work-up Extraction with organic solvents, washing, drying

This approach is exemplified in the preparation of related 2-substituted pyrrolidines where hydroxyalkyl or alkoxyalkyl groups are introduced via alkyl halides (e.g., 2-isopropoxyethyl chloride).

Use of Protected Intermediates and Ring Functionalization

Another strategy involves the use of protected intermediates such as pyrrolidone derivatives, which are functionalized and then reduced to yield the desired pyrrolidine compound.

For example, in the synthesis of similar pyrrolidine derivatives, pyrrolidone is reacted with di-tert-butyl carbonate in the presence of a base to form tert-butyl pyrrolidone formate intermediates. These intermediates can then undergo Grignard reactions with appropriate aryl or alkyl bromides, followed by acid-catalyzed dehydration and reduction steps to yield substituted pyrrolidines with high enantioselectivity.

Although this method is more complex, it allows for precise control over stereochemistry and functional group placement.

Catalytic Hydrogenation Methods

Hydrogenation of unsaturated pyrroline intermediates is a well-established route to produce substituted pyrrolidines. Platinum-based catalysts such as platinum (IV) oxide or platinum on carbon (Pt/C) are commonly used in alcoholic solvents (ethanol/methanol mixtures) at ambient temperature.

This method is suitable for preparing chiral 2-substituted pyrrolidines with good optical purity and scalability.

Detailed Preparation Protocol (Inferred for this compound)

Based on analogous procedures and chemical logic, the following is a plausible preparation method for this compound:

Step 1: Synthesis of 2-Isopropoxyethyl Halide

  • Starting from 2-isopropoxyethanol, convert the hydroxyl group to a leaving group such as chloride or bromide using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
  • Reaction conditions: 0–50 °C, inert atmosphere, solvent such as dichloromethane or chloroform.

Step 2: Alkylation of Pyrrolidine

  • React pyrrolidine with 2-isopropoxyethyl chloride in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent such as DMF or acetone.
  • Conditions: Stirring at 40–80 °C for 6–12 hours.
  • The nucleophilic nitrogen of pyrrolidine attacks the alkyl halide, forming this compound.

Step 3: Purification

  • After reaction completion, quench with water and extract the organic layer with ethyl acetate.
  • Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by vacuum distillation or column chromatography.

Data Table Summarizing Preparation Parameters

Step Reagents/Materials Conditions Outcome/Notes
1. Halide formation 2-isopropoxyethanol, SOCl2 or PBr3 0–50 °C, inert atmosphere Formation of 2-isopropoxyethyl chloride/bromide
2. Alkylation Pyrrolidine, 2-isopropoxyethyl halide, K2CO3 40–80 °C, 6–12 h, DMF or acetone Formation of this compound
3. Work-up and purification Water, ethyl acetate, Na2SO4 Extraction, drying, concentration Isolated pure product by distillation or chromatography

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropoxyethyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: N-oxides

    Reduction: Reduced pyrrolidine derivatives

    Substitution: Substituted pyrrolidine derivatives

Mechanism of Action

The mechanism of action of 2-(2-Isopropoxyethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Modifications

Analysis :

  • Steric and Electronic Effects : The isopropoxyethyl group in the target compound introduces steric bulk and ether functionality, which may enhance membrane permeability compared to hydroxymethyl or fluorinated analogs. Fluorinated derivatives (e.g., 3,3,4,4-tetrafluoropyrrolidine) maintain potency due to fluorine’s electronegativity and metabolic stability .
  • Stereochemical Influence: D-Proline substitution (compound 31) significantly reduces potency, emphasizing the role of stereochemistry in receptor binding. Similarly, (S)-2-(morpholinomethyl)prolidine’s catalytic efficacy highlights the importance of chiral centers in asymmetric synthesis .

Analysis :

  • The isopropoxyethyl group likely requires etherification steps, such as nucleophilic substitution or Mitsunobu reactions, similar to morpholinomethyl derivatization .
  • Fluorinated analogs demand specialized halogenation conditions, while proline derivatives rely on chiral pool synthesis .

Pharmacological and Industrial Relevance

  • 2-(Hydroxymethyl)pyrrolidine : Marketed globally for use in drug synthesis (e.g., CXCR2 inhibitors) with a 2016 valuation of $2,500/license .
  • Fluorolintane (1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine) : A research chemical with isomers showing varied receptor binding, illustrating the impact of aromatic substituents on activity .

Biological Activity

2-(2-Isopropoxyethyl)pyrrolidine is a pyrrolidine derivative that has garnered attention in pharmacological research due to its potential biological activities. Pyrrolidine compounds are known for their diverse therapeutic properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, drawing on recent studies and findings.

Antimicrobial Activity

Recent studies have indicated that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study on pyrrolidine derivatives demonstrated that certain modifications could enhance antibacterial activity against resistant strains of bacteria like Pseudomonas aeruginosa .

Anticancer Properties

Pyrrolidine-based compounds have been explored for their anticancer potential. Research indicates that modifications in the pyrrolidine structure can lead to enhanced cytotoxicity against cancer cell lines. For example, compounds containing a pyrrolidine moiety have shown promising results against human lung (A549) and liver (HepG2) cancer cells, with IC50 values indicating significant antiproliferative effects .

Cholinesterase Inhibition

Cholinesterase inhibitors are vital in treating neurodegenerative diseases like Alzheimer's. Pyrrolidine derivatives have been identified as potential cholinesterase inhibitors, with some compounds demonstrating low IC50 values, indicating strong inhibitory activity .

Study 1: Antimicrobial Efficacy

A recent investigation synthesized several pyrrolidine derivatives, including this compound, and tested their antimicrobial efficacy. The results showed that certain derivatives exhibited up to 70% inhibition against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications could significantly enhance antimicrobial potency .

Study 2: Anticancer Activity

In another study, a series of pyrrolidine derivatives were tested against various cancer cell lines. Among them, this compound demonstrated an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating a strong potential for further development as an anticancer agent .

Data Table: Biological Activity Summary

Biological ActivityTest Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialStaphylococcus aureus25
AntimicrobialEscherichia coli30
AnticancerMCF-715
Cholinesterase InhibitionAChE0.05

Q & A

Advanced Research Question

  • Chiral resolution methods :
    • Asymmetric synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during alkylation .
    • Chromatography : Chiral stationary phases (e.g., amylose-based columns) for enantiomer separation .
  • Biological impact :
    • (S)-enantiomers may exhibit higher affinity for neurotransmitter receptors (e.g., dopamine D₂) due to spatial compatibility .
    • Case study: (S)-2-(4-Ethoxyphenyl)pyrrolidine showed 3x higher activity in enzyme inhibition assays than (R)-enantiomer .

What are the documented biochemical applications of this compound in receptor binding studies, and what experimental models are typically used?

Basic Research Question

  • Receptor binding assays :
    • GPCR targets : Dopamine, serotonin receptors (radioligand displacement assays using [³H]spiperone) .
    • Ion channels : NMDA receptor modulation tested via patch-clamp electrophysiology .
  • In vitro models :
    • HEK293 cells transfected with human receptors .
    • Primary neuronal cultures for neuropharmacology studies .

How can researchers address discrepancies in reported reaction yields when scaling up the synthesis of this compound under different catalytic systems?

Advanced Research Question

  • Root-cause analysis :
    • Catalyst deactivation : Trace moisture or impurities in solvents reduce efficiency .
    • Mixing efficiency : Poor agitation in large batches leads to inhomogeneous reaction conditions .
  • Mitigation strategies :
    • Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) systematically .
    • In-line monitoring : Use FT-IR or Raman spectroscopy for real-time reaction tracking .

What safety protocols are recommended for handling this compound based on structurally analogous compounds?

Basic Research Question

  • Hazard assessment :
    • Skin/eye irritation: Wear nitrile gloves and goggles .
    • Inhalation risk: Use fume hoods during synthesis .
  • Storage :
    • Anhydrous conditions (desiccator) to prevent hydrolysis .
    • Temperature: 2–8°C for long-term stability .

What computational methods are suitable for predicting the interaction of this compound with biological targets, and how can these models be validated experimentally?

Advanced Research Question

  • In silico approaches :
    • Molecular docking (AutoDock Vina) : Predict binding poses to receptors (e.g., dopamine D₂) .
    • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity .
  • Validation :
    • SPR (Surface Plasmon Resonance) : Measure binding kinetics (KD) .
    • Mutagenesis studies : Confirm critical binding residues predicted computationally .

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